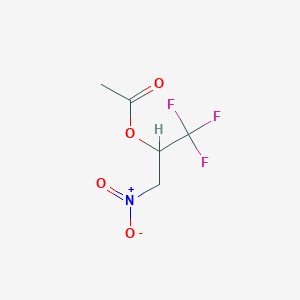

![molecular formula C22H21Br B6292265 4'-Bromospiro[adamantane-2,9'-fluorene] CAS No. 2415337-01-6](/img/structure/B6292265.png)

4'-Bromospiro[adamantane-2,9'-fluorene]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

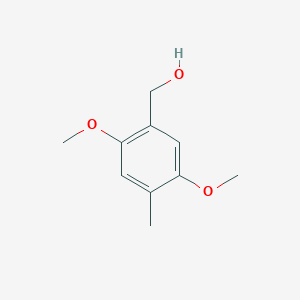

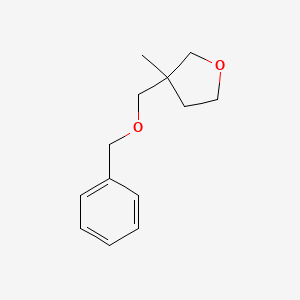

4’-Bromospiro[adamantane-2,9’-fluorene] is a chemical compound with the formula C22H21Br . It is used in various scientific research and applications .

Chemical Reactions Analysis

The chemical reactions involving 4’-Bromospiro[adamantane-2,9’-fluorene] are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

4’-Bromospiro[adamantane-2,9’-fluorene] has a molecular weight of 365.31 . It should be stored in a dry room at room temperature . The boiling point and other physical and chemical properties are not specified in the search results .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4'-Bromospiro[adamantane-2,9'-fluorene] and its derivatives are notable for their unique structural features, which make them valuable in various synthetic and chemical applications. For example, the microwave-assisted synthesis of adamantane derivatives has shown significant anti-influenza virus activity, highlighting the potential of adamantane-based compounds in antiviral research (Göktaş et al., 2012). Additionally, the synthesis of novel fluorene-based conjugated polymers incorporating adamantane moieties has been explored for applications in detecting trace explosives, demonstrating the material's sensitivity and efficiency in fluorescence quenching (Leng & Wu, 2012).

Biological Interactions and Applications

Adamantane and its derivatives exhibit diverse biological interactions, making them subjects of interest in medicinal chemistry. The ability of adamantane bisurea derivatives to bind anions in both solution and solid states has been studied, indicating potential applications in sensor technology and molecular recognition (Blažek et al., 2013). The adamantane structure is also pivotal in the development of various drugs, with applications ranging from antivirals to treatments for Alzheimer's and Parkinson's diseases, showcasing the wide-ranging medicinal implications of adamantane-containing compounds (Lamoureux & Artavia, 2010).

Material Science and Engineering

In the field of materials science, adamantane derivatives have been utilized to enhance the properties of polymers and other materials. For instance, the synthesis of luminescent long-chain carbazole-adamantane copolymers has shown promising results for their use as blue-light-emitting materials, indicating potential applications in electronic and photonic devices (Liu et al., 2017).

Environmental and Sensory Applications

Adamantane derivatives have also found applications in environmental monitoring and sensing. The development of fluorescent magnetic nanosensors using adamantane-modified fluorescein demonstrates the potential of these compounds in detecting ions such as Zn2+ and CN− in aqueous solutions, highlighting their utility in environmental protection and monitoring (Li et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4'-bromospiro[adamantane-2,9'-fluorene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Br/c23-20-7-3-6-19-21(20)17-4-1-2-5-18(17)22(19)15-9-13-8-14(11-15)12-16(22)10-13/h1-7,13-16H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQSZWNWWFSYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34C5=C(C6=CC=CC=C46)C(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromospiro[adamantane-2,9'-fluorene] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

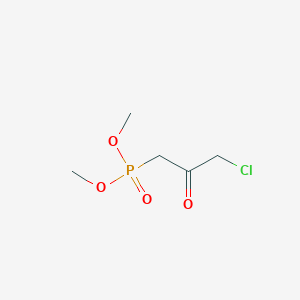

![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

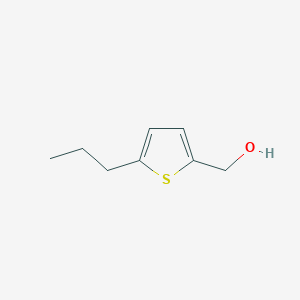

amine](/img/structure/B6292221.png)

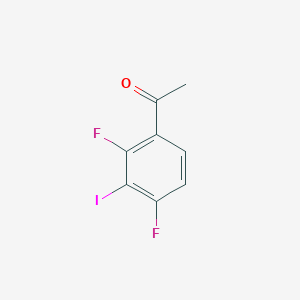

![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)